![molecular formula C16H13N3O4S B12537875 2-[2-(8-Amino-1-oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid CAS No. 843676-96-0](/img/structure/B12537875.png)
2-[2-(8-Amino-1-oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(8-Amino-1-oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid is a complex organic compound known for its unique structural properties. This compound features a naphthalene core with an amino group and a sulfonic acid group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(8-Amino-1-oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid typically involves the condensation of 8-amino-1-naphthol-2-sulfonic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction efficiency and yield. The use of copper(0)-catalyzed Ullmann coupling has also been reported to produce high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(8-Amino-1-oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Sulfonation and nitration reactions are performed using sulfuric acid and nitric acid, respectively.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
2-[2-(8-Amino-1-oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of protein-ligand interactions due to its fluorescent properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mecanismo De Acción
The mechanism of action of 2-[2-(8-Amino-1-oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound binds to hydrophobic pockets of proteins, altering their conformation and activity. This binding is facilitated by the sulfonic acid group, which anchors the molecule to cationic side chains of proteins .
Comparación Con Compuestos Similares
Similar Compounds
8-Anilinonaphthalene-1-sulfonic acid: Known for its use in studying protein folding and aggregation.
Indole derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
2-[2-(8-Amino-1-oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid stands out due to its dual functional groups (amino and sulfonic acid), which provide unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific molecular interactions .
Propiedades
Número CAS |
843676-96-0 |
|---|---|
Fórmula molecular |
C16H13N3O4S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
2-[(8-amino-1-hydroxynaphthalen-2-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H13N3O4S/c17-11-5-3-4-10-8-9-13(16(20)15(10)11)19-18-12-6-1-2-7-14(12)24(21,22)23/h1-9,20H,17H2,(H,21,22,23) |
Clave InChI |
DBTKQOAUXXUIHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=CC=C3N)C=C2)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B12537795.png)
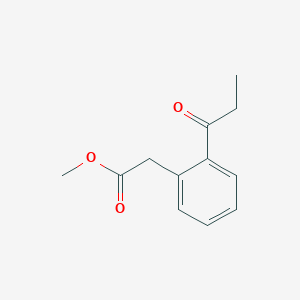
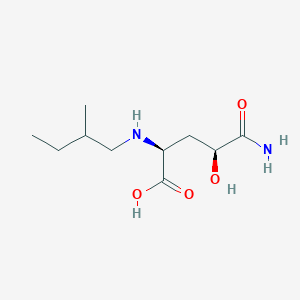
![N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide](/img/structure/B12537816.png)
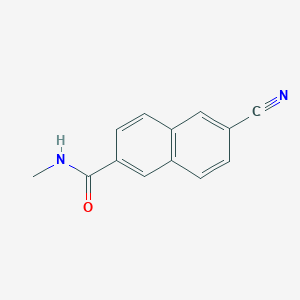
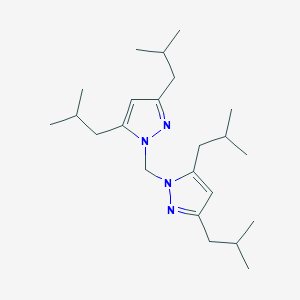
![4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate](/img/structure/B12537826.png)
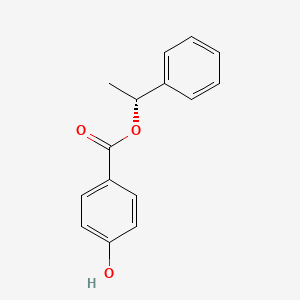
![[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid](/img/structure/B12537834.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-methoxyphenoxy)phenyl]-](/img/structure/B12537835.png)
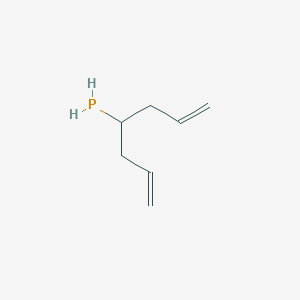
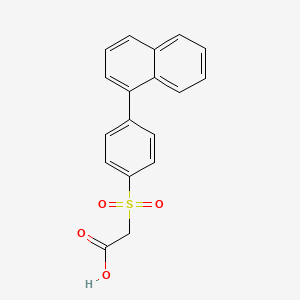
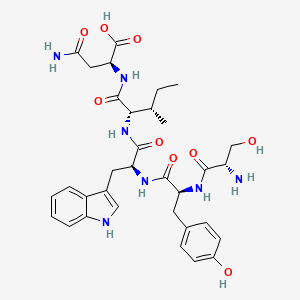
![Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl-](/img/structure/B12537867.png)
